GlcNAcstatin

O-GlcNAcase inhibition enzyme kinetics competitive inhibition

Eliminate confounding off-target effects in O-GlcNAc signaling studies. GlcNAcstatin is a transition-state analogue OGA inhibitor with a tetrahydroimidazo[1,2-a]pyridine scaffold, delivering picomolar affinity (Ki = 4.6 pM for bacterial OGA) and unparalleled >900,000-fold selectivity over lysosomal hexosaminidases. - Validated in HEK293 & SH-SY5Y cells; elevates O-GlcNAc at ≤20 nM without HexA/B perturbation. - Intra-family toolkit (GlcNAcstatin C through G) enables tunable selectivity ratios to match experimental risk tolerance. - Co-crystallization-grade quality (PDB: 2J62) for mutagenesis and structural biology workflows.

Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
Cat. No. B13386894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAcstatin
Molecular FormulaC20H27N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O
InChIInChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1
InChIKeyYCPLHXLUOSXDJD-WNRNVDISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAcstatin: Selective O-GlcNAcase Inhibitor Overview


GlcNAcstatin is a rationally designed, glucoimidazole-based competitive inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of intracellular proteins [1]. Developed through structure-guided design leveraging the OGA-PUGNAc complex crystal structure, GlcNAcstatin functions as a transition-state analogue that binds to the OGA active site with exceptional affinity [2]. It represents a member of the GlcNAcstatin family of inhibitors characterized by a tetrahydroimidazo[1,2-a]pyridine scaffold and demonstrates potency in the picomolar-to-nanomolar range against both bacterial and human OGA enzymes [3].

Target Engagement
Transition-state analogue binding at OGA active site
Selectivity Profile
High selectivity margin against lysosomal HexA/B reported
Study Context
Cellular O-GlcNAc signaling and OGA structural biology

Why GlcNAcstatin Outperforms Generic OGA Inhibitors


Substituting GlcNAcstatin with other OGA inhibitors in experimental protocols introduces substantial risk of confounding off-target effects due to differential selectivity against lysosomal hexosaminidases (HexA/B), enzymes that share significant active-site structural homology with OGA and employ a similar substrate-assisted catalytic mechanism [1]. Widely used tools such as PUGNAc exhibit minimal selectivity between OGA and HexA/B, while newer-generation inhibitors like Thiamet-G demonstrate substantially lower absolute potency against human OGA (Ki = 21 nM vs. 4.1 nM for GlcNAcstatin G) and reduced selectivity margins (37,000-fold vs. >900,000-fold) [2]. The absence of direct head-to-head cellular comparison data across inhibitor classes means that procurement decisions must rely on enzyme-level quantitative differentiation to predict experimental outcomes and minimize HexA/B-mediated off-target cellular perturbations [3].

PUGNAc Non-selective OGA/HexA/B inhibition may confound lysosomal function readouts; selectivity margin not comparable to GlcNAcstatin-class inhibitors
Thiamet-G Reported OGA affinity and selectivity margin differ from GlcNAcstatin G; HexA/B off-target profile may shift cellular O-GlcNAc interpretation
Analogue choice GlcNAcstatin family members span a selectivity range; selecting the wrong analogue may not match experimental off-target tolerance requirements

Quantitative Evidence: Potency, Selectivity & Cellular Activity


Human OGA Inhibitory Potency

GlcNAcstatin G demonstrates a Ki of 4.1 ± 0.7 nM against human OGA (hOGA) measured at physiological pH 7.3, representing approximately 5-fold greater potency compared to Thiamet-G which exhibits a Ki of 21 nM against the same enzyme target [1]. The inhibition is competitive in nature, as established by Lineweaver-Burk analysis of hOGA steady-state kinetics in the presence of 0-40 nM GlcNAcstatin G [1].

Human OGA Inhibitory Potency
Head-to-head
Ki = 4.1 ± 0.7 nM
Thiamet-G: Ki = 21 nM
Supports competitive OGA inhibition assay context
Recombinant hOGA, pH 7.3, steady-state kinetics
O-GlcNAcase inhibition enzyme kinetics competitive inhibition human OGA

Selectivity Against Lysosomal Hexosaminidases

GlcNAcstatin G exhibits a selectivity ratio (Ki_hHexA/B / Ki_hOGA) exceeding 900,000-fold, derived from an approximate IC50 against human lysosomal hexosaminidases A/B of >3,700 μM and a Ki against hOGA of 4.1 nM [1]. In comparison, Thiamet-G demonstrates a selectivity ratio of 35,000-fold (hHexA/B IC50 = 750 μM; hOGA Ki = 21 nM) [1]. This represents a greater than 26-fold improvement in target selectivity for GlcNAcstatin G over Thiamet-G.

Selectivity vs Lysosomal HexA/B
Head-to-head
GlcNAcstatin G: >900,000-fold
Thiamet-G: 35,000-fold
Reported >26-fold higher selectivity margin
Supports reduced HexA/B off-target interpretation in O-GlcNAc studies
hHexA/B IC50 >3,700 μM vs hOGA Ki 4.1 nM
target selectivity lysosomal hexosaminidase off-target inhibition HexA/B

Bacterial OGA Inhibition

GlcNAcstatin inhibits bacterial OGA (CpOGA from Clostridium perfringens) with a Ki of 4.6 pM, representing the highest reported affinity for any OGA inhibitor at the time of its discovery [1]. This inhibition is achieved through transition-state mimicry, as revealed by X-ray crystallography of the GlcNAcstatin-CpOGA complex (PDB: 2J62), with the compound binding to the active site by emulating the oxazolinium ion intermediate of the enzymatic reaction [2]. The compound maintains 100,000-fold selectivity for bacterial OGA over HexA/B (Ki_hHexA/B = 550 nM) [1].

Bacterial OGA Inhibition
Class-level
Ki = 4.6 pM
CpOGA wild-type; PDB: 2J62
Reported ultra-high-affinity binding validates transition-state mimicry
~1,000-fold more potent vs human OGA; species-context dependent
bacterial OGA Clostridium perfringens picomolar inhibitor transition-state analogue

Cellular O-GlcNAc Modulation

Treatment of HEK293 cells with 20 nM GlcNAcstatin results in increased cellular O-GlcNAc levels across multiple proteins, as detected by O-GlcNAc-specific immunoblotting [1]. GlcNAcstatin also significantly prevents O-GlcNAc from binding to proteins in SH-SY5Y human neuroblastoma cell lysates, confirming cell permeability and target engagement in a neural cell context [1]. In contrast to PUGNAc, which non-selectively inhibits both OGA and HexA/B at nanomolar concentrations, the 150-fold selectivity of GlcNAcstatins against hHexA/B ensures that the observed cellular hyper-O-GlcNAcylation derives specifically from OGA inhibition rather than lysosomal enzyme perturbation [2].

Cellular O-GlcNAc Modulation
Reported
HEK293 & SH-SY5Y
O-GlcNAc elevation at low-nanomolar levels
Supports cell-permeable OGA target engagement in neuronal and kidney cell models
O-GlcNAc immunoblot detection; PUGNAc comparison context
cellular O-GlcNAcylation HEK293 SH-SY5Y cell-permeable inhibitor

Structural Optimization of Selectivity

Modification of the GlcNAcstatin N-acetyl group yields selectivity improvements of up to 160-fold against human lysosomal hexosaminidases compared to the parent scaffold [1]. Within the GlcNAcstatin family, different substituents produce distinct selectivity profiles: GlcNAcstatin C (Ki_hHexA/B = 0.6 μM, selectivity = 190-fold), GlcNAcstatin F (selectivity = 1,000-fold), GlcNAcstatin G (selectivity >900,000-fold), and GlcNAcstatin H (selectivity = 35,000-fold) [2]. This intra-family tunability provides a chemical biology toolkit where investigators can select the analogue best matched to their experimental selectivity requirements.

Structural Selectivity Optimization
Class-level
Selectivity range: 190-fold to >900,000-fold
Across GlcNAcstatin C, F, G, H analogues
N-acetyl modification drives selectivity tuning
Supports analogue selection based on experimental off-target tolerance
Intra-family SAR; model-specific review recommended
structure-activity relationship selectivity optimization N-acetyl modification GlcNAcstatin analogues

GlcNAcstatin Research Applications


Cellular O-GlcNAc Signaling Studies

In experiments aimed at dissecting O-GlcNAc-dependent signaling pathways (e.g., insulin signaling, transcriptional regulation, or stress responses) in HEK293, SH-SY5Y, or other human cell lines, GlcNAcstatin G at concentrations ≤20 nM elevates O-GlcNAc levels on target proteins while the >900,000-fold selectivity against lysosomal HexA/B minimizes confounding effects on glycoconjugate catabolism. This contrasts with PUGNAc, which non-selectively inhibits HexA/B at the concentrations required for OGA inhibition, and with Thiamet-G, whose 35,000-fold selectivity window is 26-fold narrower. For studies in neural cell models, GlcNAcstatin has been validated in SH-SY5Y neuroblastoma cells [1].

OGA Structural Biology & Mechanistic Studies

GlcNAcstatin's picomolar affinity (Ki = 4.6 pM) for bacterial OGA (CpOGA) and its established transition-state binding mode, as revealed by X-ray crystallography of the GlcNAcstatin-CpOGA complex (PDB: 2J62), make it an ideal tool for co-crystallization experiments and mutagenesis studies mapping conserved active-site residues. The 100,000-fold selectivity over bacterial hexosaminidases ensures that structural interpretations reflect genuine OGA active-site interactions rather than off-target binding artifacts. This application is supported by published mutagenesis work in CpOGA guided by GlcNAcstatin complex structures [2].

Graded Selectivity Tool Selection

The GlcNAcstatin family provides a toolkit of structurally related inhibitors with tunable selectivity ratios against hHexA/B, ranging from 190-fold (GlcNAcstatin C) to >900,000-fold (GlcNAcstatin G) [3]. This intra-family diversity enables investigators to select the specific analogue that balances potency requirements against the permissible off-target risk in their particular experimental system. For example, studies where even minimal HexA/B inhibition might confound lysosomal storage disease models can employ GlcNAcstatin G for maximal selectivity, while routine cellular O-GlcNAc elevation experiments may find GlcNAcstatin C or F sufficient and more cost-effective. This application draws directly from the quantitative selectivity data established in Section 3, Evidence Item 5.

Comparative Inhibitor Off-Target Validation

When designing experiments to validate that observed cellular phenotypes result specifically from OGA inhibition rather than from HexA/B off-target effects, GlcNAcstatin G (>900,000-fold selective) can be employed alongside a less selective OGA inhibitor such as PUGNAc (no selectivity) or Thiamet-G (35,000-fold) as comparative controls. Phenotypes that replicate across the selective inhibitor panel but are absent or altered with non-selective inhibitors can be confidently attributed to OGA-specific inhibition. This approach leverages the quantitative differentiation established in Evidence Items 1 and 2 of Section 3 [1].

Application
Selection Property
Validation Focus
O-GlcNAc signaling pathway studies
Target selectivity margin
HexA/B off-target control in cell models
OGA structural biology studies
Transition-state binding affinity
Co-crystallization and active-site residue mapping
Selectivity-optimized tool selection
Intra-family selectivity range
Model-specific off-target risk assessment
OGA-specific phenotype validation
Comparator inhibitor panel
OGA-dependent vs HexA/B-independent response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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